

# Alvespimycin hydrochloride pharmacokinetic properties

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## Compound Focus: Alvespimycin Hydrochloride

CAS No.: 467214-21-7

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## Core Pharmacokinetic Properties

The following table summarizes the key quantitative pharmacokinetic data for alvespimycin, primarily derived from clinical phase I studies [1] [2].

Parameter	Value(s)	Conditions / Notes
Recommended Phase II Dose	80 mg/m <sup>2</sup>	Intravenous (IV), weekly [2]
C <sub>max</sub>	2680 nmol/L	At 80 mg/m <sup>2</sup> IV dose [1]
AUC & C <sub>max</sub> Proportionality	Proportional increase	Doses ≤ 80 mg/m <sup>2</sup> [2]
Volume of Distribution (V <sub>d</sub> )	385 L (mean)	At 80 mg/m <sup>2</sup> IV dose, indicates extensive tissue distribution [1]
Half-Life (t <sub>1/2</sub> )	9.9 to 54.1 hours (median 18.2)	Across all dose levels [1]
Clearance (CL)	18.9 L/hr (mean)	At 80 mg/m <sup>2</sup> IV dose [1]

Parameter	Value(s)	Conditions / Notes
Protein Binding	Minimal	Contributes to high tissue distribution [1]
Primary Route of Elimination	Renal and Biliary	In mice, 10.6-14.8% of dose excreted unchanged in urine in 24h [3] [1]
Metabolism	Minimal extent	Redox cycling catalyzed by CYP450 reductase; low metabolic liability [1]

## Experimental Protocols & Methodologies

For researchers aiming to replicate or build upon existing PK studies, here are the methodologies from key publications.

### Phase I Clinical Trial Design (Pacey et al.)

This foundational study established the safety, MTD, and PK profile in humans [2].

- **Objective:** To define the maximum tolerated dose (MTD), dose-limiting toxicities (DLT), and recommended Phase II dose of intravenous 17-DMAG.
- **Study Design:**
  - **Design:** Open-label, dose-escalation phase I trial.
  - **Patients:** Adults with advanced solid tumors.
  - **Dosing:** Weekly 1-hour intravenous infusion of 17-DMAG. The starting dose was 2.5 mg/m<sup>2</sup>, with an accelerated titration design.
  - **Endpoint Definition:** MTD was the highest dose where  $\leq 1/6$  patients experienced DLT in the first 28 days. DLT included specific grade 4 hematologic or grade 3+ non-hematologic toxicities.
- **Pharmacokinetic Sampling & Analysis:**
  - **Sampling:** Blood samples were collected pre-dose, during infusion (30 and 60 min), and at 5, 15, 30, 60, and 90 minutes, 2, 4, 6, 8, 16, 24, 48, 72, and 96 hours after infusion.
  - **Analysis:** Plasma concentrations of 17-DMAG were determined using **high-performance liquid chromatography-mass spectroscopy (HPLC-MS)**.

## In Vitro Cell-Based Bioactivity Assays

Multiple studies detail protocols for assessing alvespimycin's mechanism and efficacy in cell lines [4] [5].

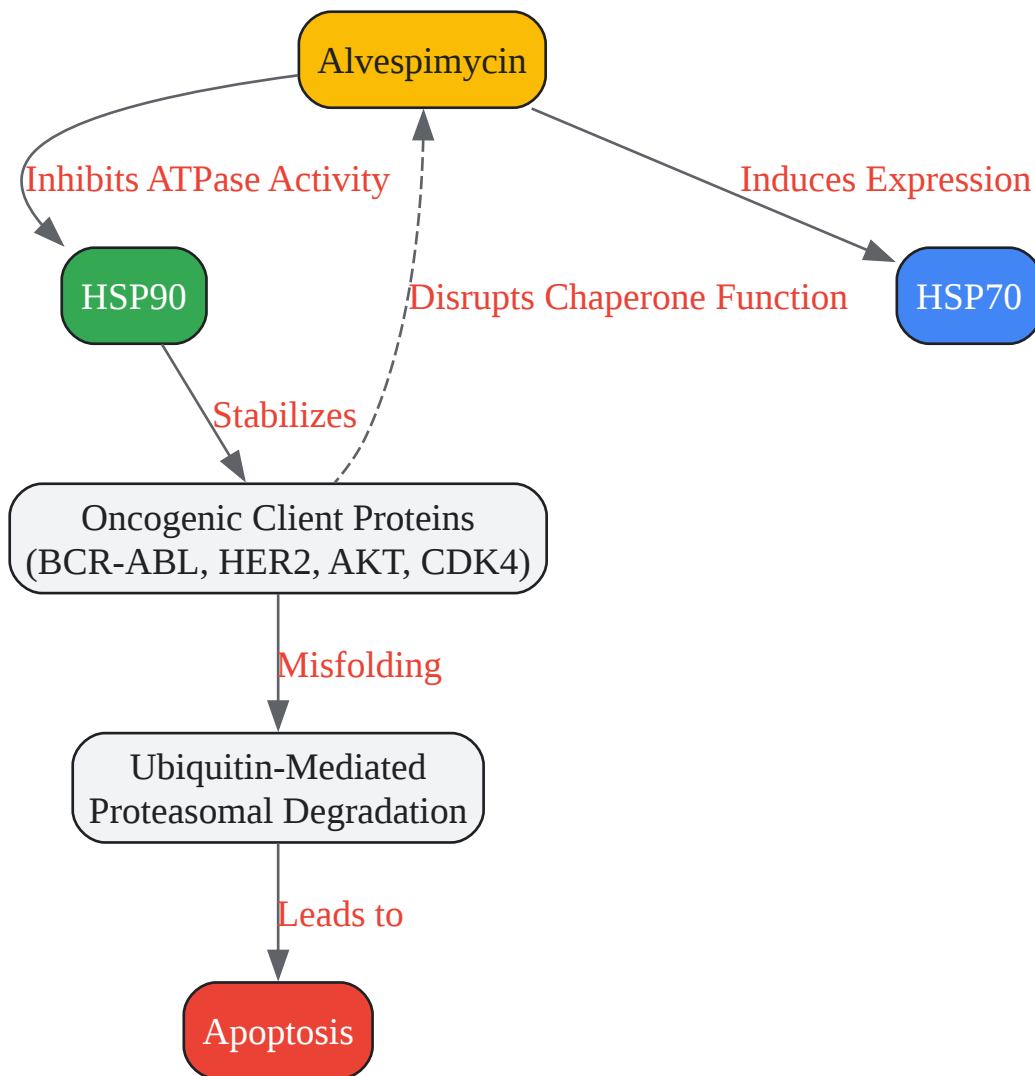
- **Cell Lines:** Commonly used models include:
  - Chronic Myeloid Leukemia (CML): K562 (imatinib-sensitive), K562-RC, K562-RD (imatinib-resistant) [5].
  - Solid tumor models: SKOV3 (ovarian), SKBR3 (breast), and others [4].
- **Metabolic Activity / Cytotoxicity (IC<sub>50</sub> Determination):**
  - **Assay:** Resazurin assay or MTT assay.
  - **Protocol:** Cells are seeded in 96-well plates and treated with a range of alvespimycin concentrations (e.g., 10 nM to 10 μM) for 24-96 hours. The IC<sub>50</sub> (half-maximal inhibitory concentration) is calculated from the dose-response curve [5].
- **Apoptosis Assay:**
  - **Assay:** Annexin V/Propidium Iodide (PI) staining with flow cytometry.
  - **Protocol:** After drug treatment, cells are stained with Annexin V-FITC and PI. Flow cytometry distinguishes viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) populations [5].
- **HSP90 Inhibition Verification (Western Blot):**
  - **Targets:** Detection of **client protein depletion** (e.g., CDK4, BCR-ABL, ERBB2) and **concomitant induction of HSP70**.
  - **Protocol:** Standard western blotting of cell lysates post-treatment. HSP70 upregulation is a canonical biomarker of HSP90 inhibition [2] [5].

## Mechanism of Action and PBPK Modeling

Alvespimycin's pharmacokinetics are closely linked to its pharmacodynamics as an HSP90 inhibitor.

## Mechanism of Action Pathway

The diagram below illustrates the molecular pathway through which alvespimycin exerts its antitumor effects.



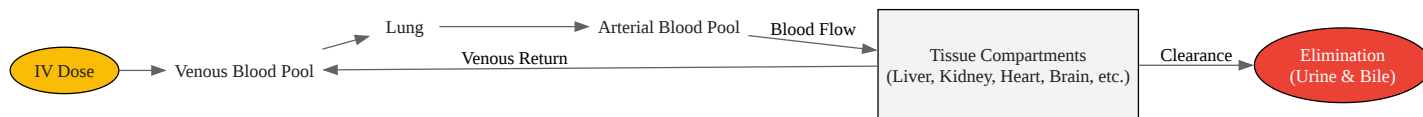
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*Alvespimycin inhibits HSP90, leading to client protein degradation and apoptosis.*

## Physiologically Based Pharmacokinetic (PBPK) Model

A mouse PBPK model was developed to understand and predict alvespimycin's disposition [3].

- **Model Structure:** A **permeability-limited model** with compartments for major organs (liver, kidney, heart, lung, brain, spleen) connected by blood flow, including saturable tissue binding.
- **Elimination Pathways:** Model incorporated **renal (CL-Urine~)** and **biliary (CL-Bile~)** clearance, with an additional clearance term (CL-Re~) to account for unmeasured elimination.
- **Utility:** The model successfully characterized mouse data and was extrapolated to predict tissue concentrations in rats and plasma profiles in humans, demonstrating its value in interspecies scaling.



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Structure of the mouse PBPK model for alvespimycin disposition.

## Research Implications and Future Directions

The summarized data provides a foundation for several research and development avenues:

- **Overcoming Drug Resistance:** The increased sensitivity of imatinib-resistant CML cell lines to alvespimycin highlights its potential for treating resistant cancers [5].
- **Therapeutic Repurposing:** Recent studies identify new potential indications for alvespimycin, such as **diabetic kidney disease (DKD)** by targeting extracellular vesicle-mediated inflammation [6], and **pulmonary fibrosis** in combination with a proteasome activator [7].
- **Dosing Optimization:** The well-characterized PK and PBPK model support the optimization of dosing regimens for monotherapy or combination therapies in future clinical trials [3] [2].

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